![molecular formula C17H19N3O5 B2728347 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 2109589-83-3](/img/structure/B2728347.png)
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" is a synthetic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique furo[3,4-d]pyrimidinone core, which plays a crucial role in its biological and chemical properties. The presence of the methoxyethyl and acetamide groups in its structure contributes to its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" typically involves a multi-step process:
Formation of the furo[3,4-d]pyrimidinone core: This step involves the cyclization of a suitable precursor, such as a 2,4-diaminopyrimidine, with an aldehyde or ketone under acidic or basic conditions.
Phenyl substitution: Introduction of the phenyl group can be achieved through a Friedel-Crafts acylation reaction.
Acetamide group attachment: The acetamide group is often introduced via an amidation reaction, where an amine reacts with an acyl chloride or an ester in the presence of a base.
Methoxyethyl group attachment: This step involves the reaction of the furo[3,4-d]pyrimidinone derivative with a methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. Methods such as flow chemistry and catalytic processes are commonly employed to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
"2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" undergoes several types of reactions:
Oxidation: The compound can be oxidized to form various functional derivatives, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound is possible using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The acetamide and methoxyethyl groups can be substituted by other functional groups via nucleophilic substitution reactions, using reagents such as sodium azide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to hydroxylated derivatives, while reduction typically yields amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for cellular processes, making it a potential candidate for drug development.
Medicine
Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells makes it a potential therapeutic agent.
Industry
In industry, this compound is used as a starting material for producing various pharmaceuticals and agrochemicals. Its reactivity and versatility make it suitable for large-scale production.
Wirkmechanismus
The mechanism of action of "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The furo[3,4-d]pyrimidinone core is essential for its binding affinity, while the methoxyethyl and acetamide groups enhance its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-ethyl)acetamide
2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-hydroxyethyl)acetamide
Uniqueness
Compared to similar compounds, "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" stands out due to its unique combination of functional groups. The presence of the methoxyethyl group enhances its solubility and biological activity, making it more effective in various applications. Additionally, its specific molecular structure allows for higher binding affinity to certain targets, distinguishing it from other similar compounds.
And there you go! This compound is pretty fascinating
Eigenschaften
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-24-8-7-18-13(21)9-20-12-10-25-16(22)14(12)15(19-17(20)23)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDKPYTCJWEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
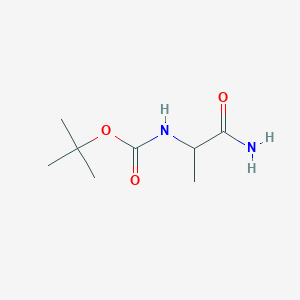
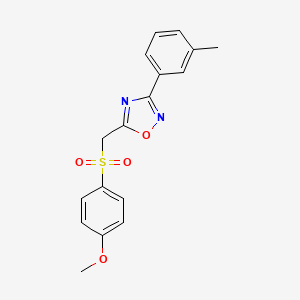
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)

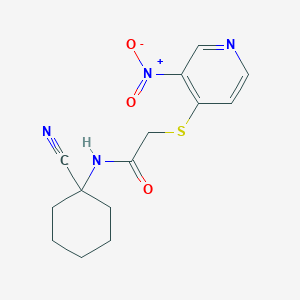
![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
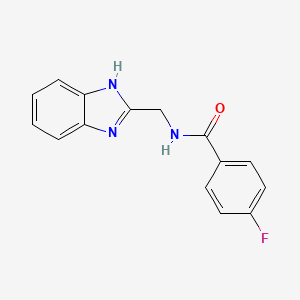

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)
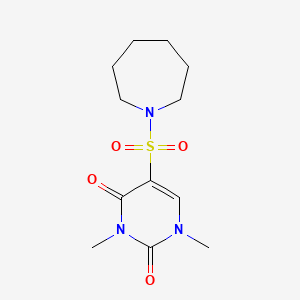
![3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2728281.png)
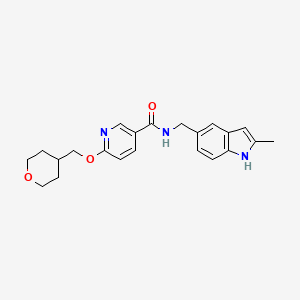
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
